molecular formula C18H35FO2 B13322599 Octadecanoic acid, 18-fluoro- CAS No. 408-37-7

Octadecanoic acid, 18-fluoro-

Cat. No.: B13322599
CAS No.: 408-37-7
M. Wt: 302.5 g/mol
InChI Key: GYUYQQCJINXTSG-UHFFFAOYSA-N
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Description

18-Fluorooctadecanoic acid is a fluorinated fatty acid with the molecular formula C18H35FO2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluorine atom attached to the octadecanoic acid chain, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 18-Fluorooctadecanoic acid typically involves the fluorination of octadecanoic acid. One common method is the direct fluorination of octadecanoic acid using elemental fluorine or fluorinating agents such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure selective fluorination.

Industrial Production Methods: Industrial production of 18-Fluorooctadecanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process includes purification steps such as distillation or recrystallization to obtain high-purity 18-Fluorooctadecanoic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 18-Fluorooctadecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under high-temperature conditions.

Major Products Formed:

    Oxidation: Perfluorooctadecanoic acid.

    Reduction: 18-Fluorooctadecanol or 18-Fluorooctadecanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

18-Fluorooctadecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other fluorinated compounds and in studies of fluorine chemistry.

    Biology: Investigated for its effects on cellular processes and its potential as a tool for studying lipid metabolism.

    Medicine: Explored for its anti-cancer properties due to its ability to inhibit proteasome activity and induce apoptosis in cancer cells.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 18-Fluorooctadecanoic acid involves its interaction with cellular enzymes and pathways. It has been shown to inhibit polymerase enzymes involved in cellular replication, thereby affecting the growth of cephalosporium and viruses. Additionally, its anti-cancer properties are attributed to the inhibition of proteasome activity and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

18-Fluorooctadecanoic acid can be compared with other fluorinated fatty acids, such as:

    Perfluorooctanoic acid (PFOA): Known for its use in industrial applications and environmental persistence.

    Perfluorooctanesulfonic acid (PFOS): Widely used in firefighting foams and stain repellents.

    Fluorostearic acid: Another fluorinated fatty acid with similar properties but different applications.

Uniqueness: 18-Fluorooctadecanoic acid is unique due to its specific fluorination pattern and its diverse range of applications in scientific research and industry. Its ability to inhibit polymerase enzymes and proteasome activity sets it apart from other fluorinated fatty acids.

Biological Activity

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid that plays a crucial role in various biological processes. The fluorinated derivative, octadecanoic acid, 18-fluoro- (C18H35F), has garnered attention due to its potential therapeutic applications and unique biological activities. This article explores the biological activity of this compound, including its metabolic pathways, pharmacological effects, and potential applications.

  • Molecular Formula : C18H35F
  • Molar Mass : 284.48 g/mol
  • Structure : A fluorine atom is substituted at the 18th carbon position of the octadecanoic acid chain.

1. Fatty Acid Oxidation (FAO)

Octadecanoic acid, 18-fluoro- has been studied for its role in fatty acid oxidation. Research indicates that fluorinated fatty acids may exhibit altered metabolic pathways compared to their non-fluorinated counterparts. For instance, studies involving 18F-labeled fatty acids have shown differences in biodistribution and metabolism in animal models, particularly in cardiac tissues.

CompoundMyocardial Uptake (%)Clearance Half-Time (min)
18F-Fluoro-4-thia-octadecanoic acidReduced uptake observedVariable clearance
18F-Fluoro-hexadecanoic acidHigh uptakeRapid clearance

These findings suggest that the presence of a fluorine atom can influence the compound's behavior in biological systems, potentially enhancing its utility as a tracer in metabolic studies .

2. Antimicrobial Properties

Fluorinated fatty acids are known to disrupt microbial membranes, exhibiting antimicrobial activity. The introduction of a fluorine atom can enhance the hydrophobic character of the fatty acid, increasing its efficacy against various pathogens. Studies indicate that octadecanoic acid derivatives can inhibit bacterial growth and biofilm formation, making them potential candidates for antimicrobial therapies .

3. Anti-inflammatory Effects

Research has demonstrated that certain fatty acids modulate inflammatory responses. Octadecanoic acid, 18-fluoro-, may possess similar properties due to its structural modifications. In vitro studies have shown that fatty acids can influence cytokine production and immune cell activation, suggesting a role in managing inflammatory diseases .

Case Study 1: Metabolic Imaging

A study conducted by DeGrado et al. investigated the biodistribution of various fluorinated fatty acids using PET imaging in rats. The results indicated that octadecanoic acid derivatives displayed distinct accumulation patterns in myocardial tissues compared to traditional tracers like palmitate. This highlights the potential of octadecanoic acid, 18-fluoro-, as a more effective imaging agent for assessing fatty acid metabolism .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, octadecanoic acid derivatives were tested against Staphylococcus aureus and Escherichia coli. The fluorinated variant exhibited significantly higher inhibition zones compared to non-fluorinated controls, suggesting enhanced membrane-disrupting capabilities attributed to the fluorine substitution .

Properties

CAS No.

408-37-7

Molecular Formula

C18H35FO2

Molecular Weight

302.5 g/mol

IUPAC Name

18-fluorooctadecanoic acid

InChI

InChI=1S/C18H35FO2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h1-17H2,(H,20,21)

InChI Key

GYUYQQCJINXTSG-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCC(=O)O)CCCCCCCCF

Origin of Product

United States

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